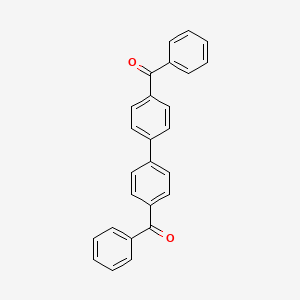
4,4'-dibenzoylbiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Benzoylphenyl)phenylmethanone is an organic compound with the molecular formula C26H18O It is a derivative of benzophenone, characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to another phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzoylphenyl)phenylmethanone typically involves Friedel-Crafts acylation reactions. One common method includes the reaction of benzoyl chloride with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of 4-(4-Benzoylphenyl)phenylmethanone follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters, including temperature, pressure, and catalyst concentration, to optimize the yield and minimize by-products. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-(4-Benzoylphenyl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens or nitro groups using halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry
In chemistry, 4-(4-Benzoylphenyl)phenylmethanone is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .
Biology
Its ability to form stable complexes with biological macromolecules makes it a useful tool in biochemical assays .
Medicine
In medicine, derivatives of 4-(4-Benzoylphenyl)phenylmethanone are explored for their pharmacological properties. Research is ongoing to investigate its potential as an anti-inflammatory or anticancer agent .
Industry
Industrially, the compound is used in the production of polymers and resins. Its structural properties contribute to the development of materials with enhanced mechanical and thermal stability .
作用机制
The mechanism of action of 4-(4-Benzoylphenyl)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with target proteins, influencing their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes .
相似化合物的比较
Similar Compounds
Benzophenone: A simpler analog with two phenyl rings attached to a carbonyl group.
4-(4-Benzoylphenoxy)phenylmethanone: A similar compound with an additional phenoxy group.
Uniqueness
4-(4-Benzoylphenyl)phenylmethanone stands out due to its extended conjugated system, which enhances its stability and reactivity. This unique structure allows for diverse chemical modifications and applications in various fields of research .
属性
CAS 编号 |
33090-29-8 |
|---|---|
分子式 |
C26H18O2 |
分子量 |
362.4 g/mol |
IUPAC 名称 |
[4-(4-benzoylphenyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C26H18O2/c27-25(21-7-3-1-4-8-21)23-15-11-19(12-16-23)20-13-17-24(18-14-20)26(28)22-9-5-2-6-10-22/h1-18H |
InChI 键 |
MLNFAVZUSGIURZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
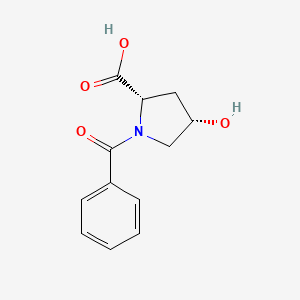
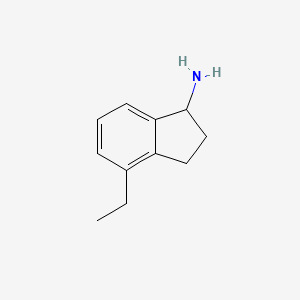
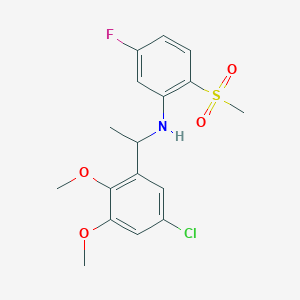

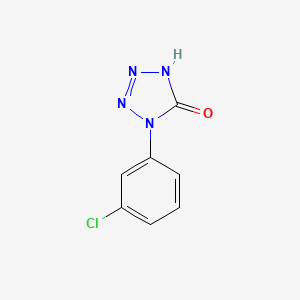
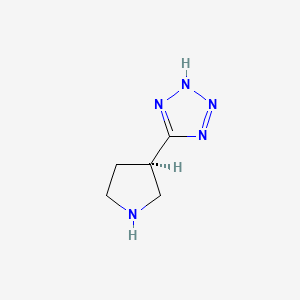
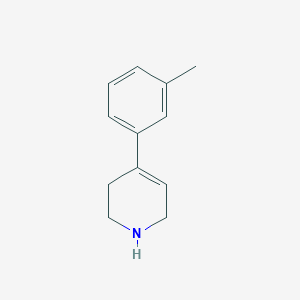
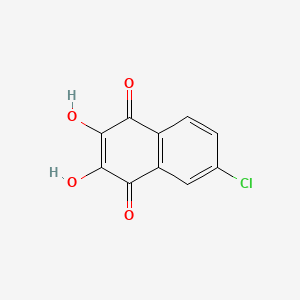
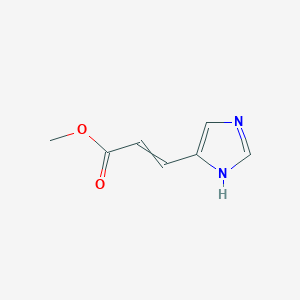

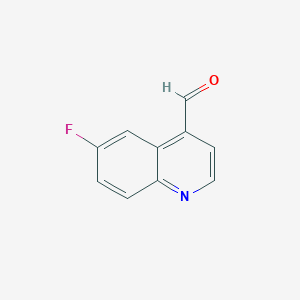
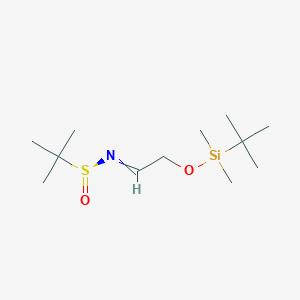
![3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B8807015.png)

